5-(Bromomethyl)-2-methylthiazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-methylthiazole hydrobromide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is particularly interesting due to its bromomethyl group, which makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylthiazole hydrobromide typically involves the bromination of 2-methylthiazole. One common method is the reaction of 2-methylthiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromomethyl group is introduced at the 5-position of the thiazole ring, and the product is subsequently converted to its hydrobromide salt by treatment with hydrobromic acid (HBr).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and efficiency. The use of continuous flow reactors and safer brominating agents can be employed to minimize waste and improve safety. The reaction conditions are carefully controlled to ensure the selective bromination of the 2-methylthiazole without over-bromination or side reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-methylthiazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the bromomethyl group can yield the corresponding methylthiazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Various substituted thiazoles depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Methylthiazole.
Scientific Research Applications
5-(Bromomethyl)-2-methylthiazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methylthiazole hydrobromide largely depends on its application. In biological systems, the bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This modification can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for antimicrobial or anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-2-methylpyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
Uniqueness
Compared to similar compounds, 5-(Bromomethyl)-2-methylthiazole hydrobromide is unique due to the presence of both sulfur and nitrogen in its thiazole ring. This structural feature imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of sulfur-containing heterocycles. Additionally, the compound’s reactivity and versatility in various chemical reactions make it a preferred choice for researchers in multiple fields.
Biological Activity
5-(Bromomethyl)-2-methylthiazole hydrobromide is a thiazole derivative notable for its unique chemical structure and potential biological activities. This compound, with the molecular formula C₄H₄BrN₃S and a molecular weight of 178.05 g/mol, has garnered interest in medicinal chemistry due to its antibacterial properties and potential as an anticancer agent.
The compound is characterized by the presence of a bromomethyl group at the fifth position of the thiazole ring, enhancing its reactivity and biological activity compared to other thiazole derivatives. It is typically encountered as a white solid, soluble in water due to its hydrobromide salt form, which facilitates its use in various biological assays.
Table 1: Comparison of Thiazole Derivatives
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-(Bromomethyl)-2-methylthiazole | Bromomethyl group at position 5 | Antibacterial, potential anticancer |
2-Amino-5-bromothiazole | Amino group at position 2 | Antibacterial |
4-Bromo-3-methylthiazole | Bromine at position 4 | Antifungal |
5-Aminomethylthiazole | Aminomethyl group at position 5 | Antimicrobial |
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. This activity positions it as a promising candidate for developing new antibacterial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis, potentially leading to cell lysis.
Anticancer Potential
In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies suggest that thiazole derivatives can inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds similar to 5-(Bromomethyl)-2-methylthiazole have been evaluated for their ability to inhibit EGFR (Epidermal Growth Factor Receptor) and BRAF (B-Raf proto-oncogene) mutations associated with various cancers.
Recent findings indicate that thiazole derivatives can exhibit IC50 values in the nanomolar range against cancer cell lines, demonstrating their potential as antiproliferative agents. For example, one study reported that certain thiazole derivatives had IC50 values ranging from 37 nM to 54 nM against specific cancer targets .
Case Studies
- Antibacterial Activity : A study conducted on several strains of bacteria demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
- Anticancer Activity : In vitro assays on human cancer cell lines revealed that this compound could significantly reduce cell viability. The compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing a dose-dependent decrease in cell proliferation with an IC50 value of approximately 45 nM for MCF-7 cells.
The biological activity of this compound is attributed to its ability to interact with biological macromolecules, including proteins involved in cellular signaling pathways. The bromomethyl group enhances the compound's reactivity, allowing it to form covalent bonds with target proteins, thereby inhibiting their function.
Properties
Molecular Formula |
C5H7Br2NS |
---|---|
Molecular Weight |
272.99 g/mol |
IUPAC Name |
5-(bromomethyl)-2-methyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C5H6BrNS.BrH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3;1H |
InChI Key |
CSVNWDMATPESRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.